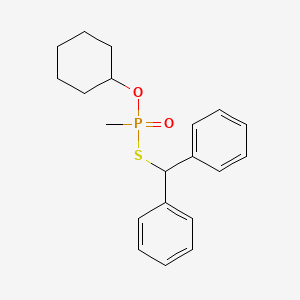
O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate is an organophosphorus compound that contains a phosphonothioate group. This compound is characterized by its unique structure, which includes a cyclohexyl group, a diphenylmethyl group, and a methylphosphonothioate moiety. Organophosphorus compounds are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate typically involves the reaction of cyclohexanol, diphenylmethanol, and methylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or diphenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonothioate oxides, while substitution reactions can produce a variety of substituted phosphonothioates.
Scientific Research Applications
O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the nervous system.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its ability to inhibit cholinesterase enzymes.
Mechanism of Action
The mechanism of action of O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit cholinesterase enzymes, leading to the accumulation of acetylcholine in the nervous system. This results in overstimulation of cholinergic receptors, which can have various physiological effects. The molecular pathways involved include the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothioate
- O,S-Diethyl methylphosphonothioate
Uniqueness
O-Cyclohexyl S-(diphenylmethyl) methylphosphonothioate is unique due to its specific structural features, such as the presence of both cyclohexyl and diphenylmethyl groups. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar organophosphorus compounds.
Properties
CAS No. |
62246-65-5 |
|---|---|
Molecular Formula |
C20H25O2PS |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[[cyclohexyloxy(methyl)phosphoryl]sulfanyl-phenylmethyl]benzene |
InChI |
InChI=1S/C20H25O2PS/c1-23(21,22-19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-3,5-8,11-14,19-20H,4,9-10,15-16H2,1H3 |
InChI Key |
HHTPLOHWPYJLQY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1CCCCC1)SC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















